3,4,5-Trimethoxybenzoic Acid-d9
CAS No.: 84759-05-7
Cat. No.: VC21337126
Molecular Formula: C10H3O5D9
Molecular Weight: 221.25 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 84759-05-7 |
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Molecular Formula | C10H3O5D9 |
Molecular Weight | 221.25 g/mol |
IUPAC Name | 3,4,5-tris(trideuteriomethoxy)benzoic acid |
Standard InChI | InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 |
Standard InChI Key | SJSOFNCYXJUNBT-GQALSZNTSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)O |
Property | Value |
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CAS Number | 84759-05-7 |
Molecular Formula | C10H3O5D9 |
Molecular Weight | 221.25-221.3 g/mol |
Purity | 95% by HPLC; 98% atom D |
Chemical Classification | Deuterium-labeled organic acid |
Physical State | Not specified in available data |
Synthesis Methods and Production
Laboratory Synthesis Approaches
The synthesis of 3,4,5-Trimethoxybenzoic Acid-d9 primarily involves the methylation of gallic acid using deuterated methylating agents. A common laboratory method includes dissolving gallic acid in water, adding liquid alkali, and then reacting it with deuterated dimethyl sulfate to achieve methylation of the hydroxyl groups. This process requires careful control of reaction conditions to ensure high deuterium incorporation and yield.
The key challenge in the synthesis lies in achieving high deuterium incorporation while maintaining the structural integrity of the benzoic acid core. The methylation process must be selective and efficient to produce a high-purity product suitable for research applications.
Industrial Scale Production
Industrial production of 3,4,5-Trimethoxybenzoic Acid-d9 follows similar synthetic routes to laboratory-scale synthesis but utilizes advanced purification techniques and larger reaction volumes. The industrial process employs:
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Precise control of reaction parameters including temperature, pH, and reagent concentrations
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Advanced purification techniques such as chromatography
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Quality control measures to ensure high yield and purity
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Automated systems to enhance efficiency and scalability
These industrial methods are designed to produce consistent, high-quality 3,4,5-Trimethoxybenzoic Acid-d9 for research applications while maintaining economic viability.
Applications in Scientific Research
Metabolite Studies
3,4,5-Trimethoxybenzoic Acid-d9 serves as a labeled metabolite of trimebutine, a drug used for treating gastrointestinal disorders. The deuterium labeling enables researchers to track metabolic pathways with precision, as the stable isotopes provide distinctive mass spectrometric signatures that differentiate the compound from its non-deuterated counterparts.
The compound interacts with various biological targets, including calcium channels and nicotinic acetylcholine receptors, in a noncompetitive manner. This interaction profile suggests potential applications in pharmacological research, particularly for understanding the mechanisms of action of trimebutine and related compounds.
Analytical Applications
As a stable isotope-labeled compound, 3,4,5-Trimethoxybenzoic Acid-d9 has significant value in analytical chemistry:
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It serves as an internal standard for quantitative analysis of related compounds
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The deuterium labeling facilitates mass spectrometric detection and quantification
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It enables more accurate studies on drug metabolism and excretion patterns
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It can be used in environmental trace analysis for detecting pharmaceutical residues
These analytical applications make 3,4,5-Trimethoxybenzoic Acid-d9 an important tool in pharmaceutical research, toxicology, and environmental chemistry.
Tracer Studies
The deuterium labeling in 3,4,5-Trimethoxybenzoic Acid-d9 makes it particularly useful for tracer studies in biological systems. Researchers can administer the compound and track its distribution, metabolism, and elimination pathways by detecting the distinctive isotopic signature. This approach provides valuable insights into the pharmacokinetics of related compounds without altering their chemical behavior significantly.
Biological Activity and Significance
Antioxidant Properties
Research indicates that derivatives of trimethoxybenzoic acids, including 3,4,5-Trimethoxybenzoic Acid-d9, exhibit significant antioxidant activity. Studies have demonstrated that these compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity has been quantified using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
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Control | 45.0 | 50.0 |
3,4,5-TMBA-d9 | 15.0 | 20.0 |
These values indicate that 3,4,5-Trimethoxybenzoic Acid-d9 possesses superior antioxidant properties compared to control compounds.
Neuropharmacological Effects
Derivatives of 3,4,5-trimethoxybenzoic acid have shown effects on the central nervous system in animal models. Studies have observed that these compounds can modulate behavior and motor activity in rodents, suggesting possible applications in neuropsychiatric research.
A behavioral study involving BALB/c mice administered with 3,4,5-trimethoxybenzoic acid derivatives reported the following results:
Treatment Group | Distance Moved (cm) | Time Spent in Open Arms (s) |
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Control | 200 | 10 |
Treatment | 300 | 25 |
These results suggest potential anxiolytic effects of these compounds, warranting further investigation into their neuropharmacological properties.
Comparative Analysis
Comparison with Non-deuterated Analog
3,4,5-Trimethoxybenzoic Acid-d9 shares many chemical and biological properties with its non-deuterated counterpart, 3,4,5-trimethoxybenzoic acid. The key differences lie in:
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Mass spectrometric detection and fragmentation patterns
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Slight differences in bond strengths and vibrational properties
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Potential differences in enzymatic metabolism rates due to the deuterium isotope effect
These differences, while subtle from a chemical reactivity perspective, are significant for analytical and metabolic studies, allowing researchers to distinguish between the labeled and unlabeled compounds in complex biological matrices.
Relationship to Other Trimethoxy Compounds
3,4,5-Trimethoxybenzoic Acid-d9 belongs to a larger family of trimethoxylated aromatic compounds that includes:
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3,4,5-Trimethoxyphenylacetic acid (differs in the carbon chain length)
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Methyl 3,4,5-trimethoxybenzoate (the methyl ester derivative)
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3,4,5-Trimethoxybenzaldehyde (the aldehyde analog)
Understanding the structural relationships between these compounds helps researchers in designing and interpreting studies involving 3,4,5-Trimethoxybenzoic Acid-d9.
Research Applications and Case Studies
Metabolite Identification Studies
As a metabolite of trimebutine, 3,4,5-Trimethoxybenzoic Acid-d9 has been used in pharmacokinetic studies to understand the metabolic fate of this gastrointestinal drug. The deuterium labeling allows researchers to track the formation and elimination of this metabolite with high specificity and sensitivity.
Quantitative Analysis Methods
The compound has been employed in various chromatographic methods for quantitative analysis, including:
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Ion-pair column chromatography
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Thin-layer chromatography
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Liquid chromatography-mass spectrometry (LC-MS)
These analytical methods benefit from the isotopic labeling, which provides enhanced specificity in detection and quantification, particularly in complex biological or environmental samples.
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